Compound Description: TAK-063 is a potent and selective phosphodiesterase 10A (PDE10A) inhibitor. [] It exhibits excellent selectivity over other PDEs and favorable pharmacokinetic properties, including high brain penetration in mice. [] Oral administration of TAK-063 has been shown to elevate striatal cAMP and cGMP levels in mice and effectively suppress phencyclidine (PCP)-induced hyperlocomotion. [] Due to its promising profile, TAK-063 is currently under evaluation in clinical trials for schizophrenia treatment. []
Compound Description: This group of compounds was synthesized and evaluated for their xanthine oxidase inhibitory activity. [] The synthetic pathway utilized ethyl 3-phenyl-1H-pyrazole-5-carboxylate as a starting material. [] The study confirmed the configurations of crucial intermediates, 1,3,4-oxadiazole-2-thione, and 3-bromobenzylthio substituted 1,3,4-oxadiazole, using single-crystal X-ray diffraction analysis. []
Compound Description: This compound, synthesized through a condensation reaction between acetophenone and a bisaldehyde, serves as a precursor for synthesizing pyrazoline derivatives. [] This compound is subsequently reacted with phenylhydrazine, yielding 2,3-bis(2-(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenoxy)propan-1-ol. [] The structures of both this compound and its pyrazoline derivative were confirmed using IR, H-NMR, C-NMR, and elemental analysis. []
Compound Description: This series of compounds, incorporating phenyl-4-(1H-pyrazol-5-yl) linked to a 1H-pyrazolo[3,4-b]quinolin-5(4H)-one core, was synthesized using a green chemistry approach. [] The synthesis involved a one-pot, three-component reaction in a [BMIM]BF4 ionic liquid medium. [] These derivatives underwent screening for cytotoxic activity against HeLa and DU145 cancer cells. [] Notably, compound 4d from this series exhibited significant cytotoxicity with promising IC50 values. []
Compound Description: This compound is a potent neutrophil elastase inhibitor. [] A novel crystalline form (Form A) of its tosylate salt has been developed, demonstrating improved physical properties compared to the free base. [] This development highlights the importance of exploring different salt forms to enhance drug characteristics. [] AstraZeneca is actively developing this elastase inhibitor. []
Compound Description: (E)-4-(((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)amino)benzenesulfonamide (HL) is a Schiff base ligand used to synthesize a MoO2 (II) complex. [] The complex formation and structure were characterized using various spectroscopic techniques, including IR and NMR, and elemental analysis. [] Computational studies using density functional theory (DFT) were performed to predict the complex's molecular geometry, perform molecular orbital analysis, and assess its nonlinear optical (NLO) properties. []
Compound Description: This compound, synthesized as part of a study aiming to enhance the herbicidal potency of quinclorac, exhibited promising results in inhibiting barnyard grass growth. [] Greenhouse experiments demonstrated that 10a possessed similar herbicidal efficacy to quinclorac but at lower application rates. [] Notably, 10a displayed a good safety profile for rice crops in greenhouse studies. [] Field trials further confirmed its effectiveness in controlling barnyard grass over two seasons, making it a potential candidate for further development as a commercial herbicide. []
Compound Description: This group of compounds was synthesized from a series of reactions starting with (4-(1H-imidazo(4,5-b)pyridin-2-yl)phenylthio)acetohydrazide. [] The synthetic pathway involves the formation of a pyrazolone intermediate, 1-((4-(1H-imidazo(4,5-b)pyridin-2-yl)phenylthio)methyl)-3-methyl-1H-pyrazol-5(4H)-one. [] This intermediate is then further reacted to produce the final 2-(4-((5-aryl-1H-1,2,4-triazol-3-yl)methylthio)phenyl)-1H-imidazo(4,5-b)pyridine derivatives. []
Compound Description: This complex features two units of the ligand 2-[5-(3,5-dichlorophenyl)-4H-1,2,4-triazol-3-ato]-6-(1H-pyrazol-1-yl)pyridine coordinated to a central iron(II) ion. [] The iron(II) ion adopts a low-spin state within a slightly distorted octahedral coordination sphere. [] The crystal packing of the complex is stabilized by weak C–H⋯π interactions, leading to the formation of one-dimensional columns. [] These columns are further linked by C–H⋯N/C interactions into two-dimensional layers, which are then interconnected via weak C–H⋯Cl hydrogen bonds to create the three-dimensional structure. []
Compound Description: Similar to the previous compound, this complex also features two identical ligands coordinated to a central iron(II) ion, forming a low-spin complex. [] The ligand in this case is 2-[5-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-ato]-6-(1H-pyrazol-1-yl)pyridine. [] The iron(II) ion exists in a moderately distorted pseudo-octahedral coordination environment. [] The crystal packing is characterized by the stacking of the asymmetrically shaped molecules into chains, which further arrange into layers and ultimately form a three-dimensional network held together by weak C–H⋯N, C–H⋯C hydrogen bonds, and C–H⋯π interactions. []
Compound Description: This ligand was synthesized via an aldol condensation reaction, using 2-acetyl pyridine and terephthalaldehyde as starting materials, followed by a reaction with phenylhydrazine. [] Characterization was performed using various spectroscopic techniques including 1H-NMR, UV-Vis, FTIR, and spectrofluorometry. [] Notably, the ligand exhibited strong fluorescence intensity with a maximum emission peak at 467.5 nm. []
Compound Description: This series of compounds, characterized by the presence of a 1, 3, 5-triazine ring linked to a pyrazole moiety, were synthesized and evaluated for their antimicrobial properties. [] Their structures were confirmed through spectral analysis. [] The compounds displayed promising antibacterial activity against both Gram-positive (Staphylococcus aureus, Streptococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. [] Furthermore, they exhibited antifungal activity against Candida albicans, Aspergillus fumigatus, and Aspergillus flavus. [] These findings suggest their potential as lead compounds for developing novel antimicrobial agents. []
Compound Description: This series of amide derivatives, designed as potential anticancer agents, was synthesized and assessed for their antiproliferative activity against the human breast cancer cell line MCF7. [] The study employed various computational techniques, including graph theoretical analysis, in silico modeling, molecular dynamics studies, and ADME profile prediction, to evaluate the synthesized compounds. [] The in vitro antiproliferative activity was determined using the MTT assay. [] The results showed promising activity for certain derivatives, particularly 5a and 5c, which exhibited significant cytotoxic effects against MCF7 cells and induced cell cycle arrest at the EGFR phase, suggesting apoptosis induction. []
Compound Description: This compound, characterized by X-ray crystallography, features a planar pyrazole ring. [] In the crystal structure, the pyrazole ring forms specific dihedral angles with both the N-bound and C-bound benzene rings. [] The crystal packing reveals supramolecular layers formed by C-H⋯O and π-π interactions, primarily involving the sulfonamide benzene ring interacting with the N-bound and C-bound benzene rings. [] Interestingly, the studied crystal exhibited merohedral twinning. []
4(3-(4-Fluorophenyl)2-methyl-1-(4-(sulfonamidesubtituted)phenyl)-4-oxoazitidin-2-yl)-3-methyl-1-(p-tolyl)-1H-pyrazol-5(4H) One
Compound Description: This compound, designed as a potential antibacterial and antioxidant agent, combines a sulfonamide group with a 2-azitidinone (β-lactam) ring. [] The synthesis involves a multi-step procedure starting from 4-acyl-2-pyrazolin-5-one (APYZ). [] The synthesized compounds were characterized using spectral and elemental analysis. [] Notably, several derivatives showed increased antibacterial activity compared to streptomycin and moderate to good antioxidant properties in the DPPH radical scavenging assay. []
Compound Description: This iron(II) complex features two identical ligands, each containing a pyrazole ring, coordinated to the central iron atom. [] The complex adopts a low-spin configuration with the iron(II) ion situated in a slightly distorted pseudo-octahedral coordination environment. [] The crystal packing is dominated by the stacking of molecules into chains, which further assemble into layers and ultimately a three-dimensional network. [] This network is stabilized by a combination of weak C–H⋯N, C–H⋯C hydrogen bonds, and C–H⋯π interactions. []
Compound Description: 2-(4,5-dihydro-1H-pyrazol-5-yl)phenol serves as a ligand in the synthesis of Cu(II) and Ag(II) complexes. [] The ligand and its metal complexes were characterized using UV-Visible spectroscopy, suggesting a metal-to-ligand ratio of 1:2 for the Cu(II) complex and 1:1 for the Ag(II) complex. []
Compound Description: This compound, a 1,2,4-triazin-6-one derivative, was synthesized from an oxazolone derivative and characterized using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry. []
Compound Description: This compound acts as a ligand to form complexes with Cu(II), Co(II), and Ni(II) ions. [] The ligand and its metal complexes were characterized using various techniques, including elemental analysis, IR, electronic and 1H NMR spectroscopy, magnetic susceptibility measurements, and conductivity measurements. [] The results suggested a square planar geometry for the Cu(II) complex, tetrahedral for the Co(II) complex, and octahedral for the Ni(II) complex. [] Additionally, cyclic voltammetry was employed to study the electrochemical behavior of the Cu(II) complex. [] The antimicrobial activity of the ligand and its metal complexes was evaluated against various bacterial strains, revealing enhanced antimicrobial activity for the metal complexes compared to the free ligand. []
Compound Description: This compound, featuring a pyrazole ring with various substituents, exhibits conformational chirality. [] Crystallographic analysis revealed that each crystal, belonging to the space group P2(1)2(1)2(1), contains only one of the two possible conformational enantiomers. [] Analysis of the intramolecular dimensions provided evidence for the polarization of the electronic structure. [] The molecules within the crystal lattice are interconnected by a C-H⋯π(arene) hydrogen bond, leading to the formation of chains. [] These chains are further organized into sheets through aromatic π-π stacking interactions. []
Compound Description: 2-Methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol and its aminomethyl derivatives were synthesized and investigated for their anti-inflammatory activity using a heat-induced protein denaturation assay. [] Structural characterization was achieved through FTIR, 1H and 13C NMR, and mass spectrometry. [] The results demonstrated that the aminomethyl derivatives displayed higher anti-inflammatory activity compared to the parent compound. [] Notably, derivatives containing dimethylamino-methyl, diethylaminomethyl, and pyrrolidinomethyl moieties exhibited greater potency than diclofenac sodium (a standard anti-inflammatory drug). [] Structure-activity relationship (SAR) analysis suggested a correlation between the activity of the aminomethyl moiety and its pKa value. []
Compound Description: This pyrazoline derivative was synthesized from phenylhydrazine hydrochloride and 3-(benzo[c][1,2,5]oxadiazol-4-yl)-1-phenylprop-2-en-1-one. [] The structure of this novel compound was confirmed using IR, 1H NMR, 13C NMR, and elemental analysis. [] Additionally, computational studies were performed to determine the HOMO/LUMO energies, molecular electrostatic potential (MEP) map, Mulliken population analysis, and nonlinear optical (NLO) properties of the molecule. []
Compound Description: This compound was synthesized and characterized by X-ray crystallography. [] The crystal structure was solved and refined, revealing the molecular geometry and packing arrangement. []
Compound Description: This thiourea derivative containing a pyrazole ring was synthesized and characterized by X-ray crystallography. [, ] The crystal structure analysis revealed the molecular conformation and packing arrangement. [, ]
Compound Description: This compound was synthesized through a condensation reaction between 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde and (2,4,6-trichlorophenyl)hydrazine. [] The product was characterized using X-ray diffraction and various spectroscopic techniques. []
Compound Description: This compound was derived from 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione and characterized using X-ray crystallography. [] The crystal structure analysis revealed specific dihedral angles between the central pyrazole ring and the attached methoxyphenyl, phenyl, and hydroxyphenyl rings. [] The crystal packing is stabilized by O–H⋯N hydrogen bonds. []
3-Phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and Its ZnCl2 Complex
Compound Description: 3-Phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine (L1) and its ZnCl2 complex were synthesized and characterized. [] L1 exhibited interesting phase behavior, including supercooling with a significant difference between its melting and solidification points. [] The ZnCl2 complex showed a single-crystal-to-single-crystal phase transition upon cooling. [] Both L1 and its complex displayed aggregation-induced emission behavior, with enhanced emission intensity and a bathochromic shift in the solid state compared to their solutions. []
Compound Description: The crystal structure of this compound has been previously reported. [] The current study focuses on its DFT/B3LYP optimized geometry, which shows good agreement with experimental bond lengths and angles. [] The HOMO-LUMO energy gap was calculated to assess molecular stability. [] Intermolecular interactions were visualized and quantified using Crystal Explorer 17.5 software, revealing the contributions of different interaction types. [] Energy framework analysis indicated the dominance of dispersion energy in the crystal packing. [3
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.